![molecular formula C15H20N2O3 B129601 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one CAS No. 145743-47-1](/img/structure/B129601.png)
5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one
Overview
Description
5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one is a chemical compound with the molecular formula C14H19NO3 It is known for its unique structure, which includes a pyrazolidinone ring substituted with a cyclopentyloxy and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one typically involves the reaction of 3-(cyclopentyloxy)-4-methoxybenzaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and cyclopentyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolidinone derivatives, including 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one, exhibit significant anticancer properties.
Case Studies and Findings
- A study demonstrated that compounds similar to this compound showed strong cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The most potent derivatives had IC50 values ranging from 43 to 56 µM, indicating their effectiveness in inhibiting tumor growth in vitro and in vivo .
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 43 |
Compound B | HeLa | 56 |
Compound C | A549 (lung cancer) | 29.14 |
Anticonvulsant Properties
This compound has been studied for its anticonvulsant effects.
Research Insights
- In a comparative analysis with phenobarbital, the compound demonstrated similar efficacy in controlling seizures but exhibited a different pharmacokinetic profile. This suggests potential advantages in specific patient populations who may not respond well to traditional treatments .
Table 2: Comparative Efficacy Against Seizures
Drug | Efficacy | Pharmacokinetic Profile |
---|---|---|
This compound | Similar to phenobarbital | Different |
Phenobarbital | Standard treatment | Established |
Pharmacological Interactions
The interactions of this compound with other substances have also been a focus of research.
Key Findings
Mechanism of Action
The mechanism of action of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazole
- 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]isoxazole
- 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]thiazolidin-4-one
Uniqueness
5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one is unique due to its specific substitution pattern and the presence of both cyclopentyloxy and methoxy groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C15H20N2O3 and a molecular weight of 276.33 g/mol, this compound falls within the class of pyrazolidinones, which are known for their diverse pharmacological properties.
- Chemical Name : this compound
- CAS Number : 145743-47-1
- Molecular Formula : C15H20N2O3
- Molecular Weight : 276.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and cell signaling pathways. The compound exhibits potential as an anti-inflammatory agent, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins.
Anti-inflammatory Activity
Research has indicated that pyrazolidinone derivatives can exhibit anti-inflammatory properties. A study focusing on similar compounds demonstrated that they could inhibit the production of inflammatory mediators in vitro. For example, compounds with structural similarities to this compound were found to reduce TNF-alpha and IL-6 levels in cultured macrophages, suggesting a possible mechanism through which this compound may exert its anti-inflammatory effects .
Antimicrobial Properties
Another area of interest is the antimicrobial activity associated with pyrazolidinone derivatives. Some studies have reported that these compounds exhibit inhibitory effects against bacterial strains, which may be relevant for developing new antimicrobial agents . The exact mechanisms remain to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
5-(3-cyclopentyloxy-4-methoxyphenyl)pyrazolidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-19-13-7-6-10(12-9-15(18)17-16-12)8-14(13)20-11-4-2-3-5-11/h6-8,11-12,16H,2-5,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZROEATXAXBHDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NN2)OC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369478 | |
Record name | 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145743-47-1 | |
Record name | 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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